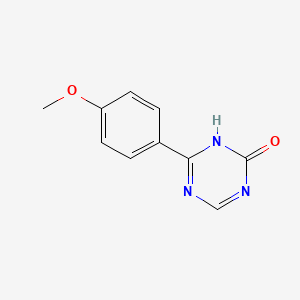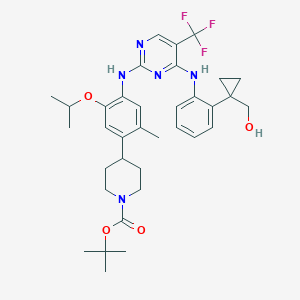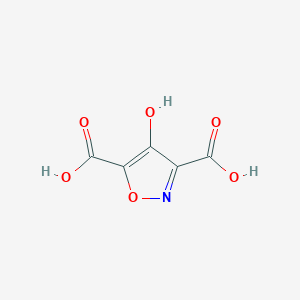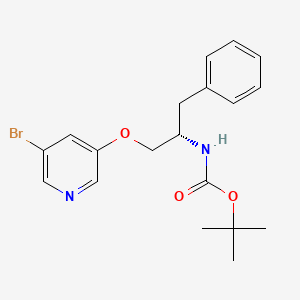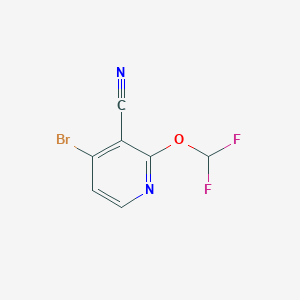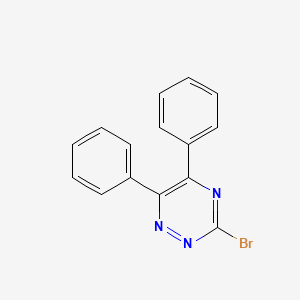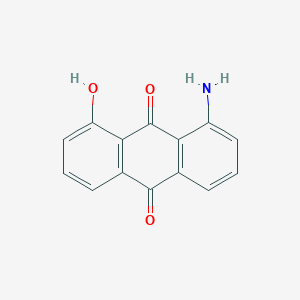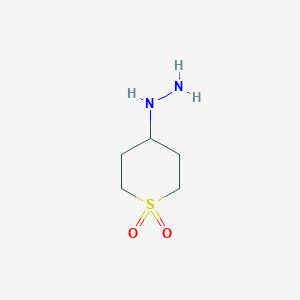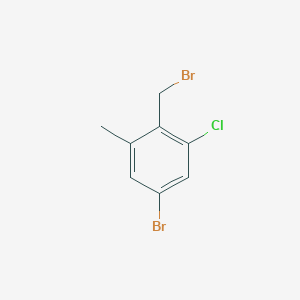![molecular formula C16H20O2S2 B13138910 Methyl 3-hexyl[2,2'-bithiophene]-5-carboxylate CAS No. 918826-01-4](/img/structure/B13138910.png)
Methyl 3-hexyl[2,2'-bithiophene]-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-hexyl[2,2’-bithiophene]-5-carboxylate is an organic compound belonging to the class of bithiophenes, which are known for their conjugated systems and electronic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hexyl[2,2’-bithiophene]-5-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and catalysts is crucial to achieve high yields and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-hexyl[2,2’-bithiophene]-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can be achieved using appropriate halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are alcohols or alkanes.
Substitution: The major products are halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Methyl 3-hexyl[2,2’-bithiophene]-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug delivery systems.
Mécanisme D'action
The mechanism of action of Methyl 3-hexyl[2,2’-bithiophene]-5-carboxylate in electronic applications involves its ability to conduct electricity through its conjugated system. The compound’s molecular structure allows for the delocalization of electrons, which facilitates charge transport. This property is crucial for its use in organic electronics, where efficient charge transport is necessary for device performance .
Comparaison Avec Des Composés Similaires
Similar Compounds
Poly(3-hexylthiophene): A widely studied conjugated polymer with similar electronic properties.
Poly(thiophene): Another conjugated polymer used in organic electronics.
Poly(3,3’-dihexyl-2,2’-bithiophene): A compound with a similar structure but different alkyl side chains.
Uniqueness
Methyl 3-hexyl[2,2’-bithiophene]-5-carboxylate is unique due to its specific ester functional group, which can influence its solubility and reactivity. This makes it a versatile compound for various applications in organic electronics and materials science.
Propriétés
Numéro CAS |
918826-01-4 |
|---|---|
Formule moléculaire |
C16H20O2S2 |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
methyl 4-hexyl-5-thiophen-2-ylthiophene-2-carboxylate |
InChI |
InChI=1S/C16H20O2S2/c1-3-4-5-6-8-12-11-14(16(17)18-2)20-15(12)13-9-7-10-19-13/h7,9-11H,3-6,8H2,1-2H3 |
Clé InChI |
JWNNICMNNYAWTM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=C(SC(=C1)C(=O)OC)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



